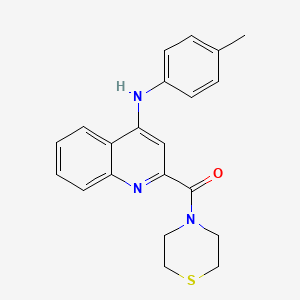

Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolin-2-ones, which are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis, has been reviewed . The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . A variety of quinolin-2-one derivatives were synthesized under mild conditions .Chemical Reactions Analysis

The literature published over the past 8 years on the synthesis of quinolin-2-ones by direct carbonylation of o-alkenylanilines is reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .科学研究应用

Alternate mRNA Splicing

Thiomorpholino oligonucleotides, which could potentially include Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone, have been identified as a robust class of next-generation platforms for alternate mRNA splicing . They have shown potential in addressing major obstacles in drug development, such as challenging large-scale production, toxicity, localization of oligonucleotides in specific cellular compartments or tissues, and the high cost of treatment .

Duchenne Muscular Dystrophy (DMD) Treatment

In a study, Thiomorpholino oligonucleotides were synthesized and evaluated for their efficacy to induce exon skipping in a Duchenne muscular dystrophy (DMD) in vitro model . The experiments demonstrated that Thiomorpholino oligonucleotides can efficiently internalize and induce excellent exon 23 skipping potency compared with a conventional PMO control and other widely used nucleotide analogs .

Antimicrobial Activity

Quinoline derivatives, which could potentially include Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone, have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have also been evaluated for their anticancer activity . They have been used extensively in the treatment of various infections and diseases . However, it’s important to note that the specific anticancer activity of Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone is not explicitly mentioned in the sources.

未来方向

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave us a clear direction for future research . This method is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

属性

IUPAC Name |

[4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)22-19-14-20(21(25)24-10-12-26-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUDHNSIFMAZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974334.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2974339.png)

![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)

![N-(1-ethyl-1H-indol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2974343.png)